N-(2-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-5-3-2-4-8(10)14-12(16)9-6-7-11(15)13-9/h2-5,9H,6-7H2,1H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZXWOSKUYLEGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) , the carboxylic acid is activated to form an active ester, which reacts with 2-methoxyaniline. This method is widely employed for amide bond formation due to its efficiency and mild conditions.
Optimized Protocol :
Schotten-Baumann Reaction
In an alternative approach, the Schotten-Baumann reaction facilitates amide formation by reacting 5-oxopyrrolidine-2-carbonyl chloride with 2-methoxyaniline in a biphasic system (water/dichloromethane). The acyl chloride is generated in situ using thionyl chloride (SOCl₂).
Critical Considerations :
-
Acyl Chloride Preparation : SOCl₂, reflux, 2 hours
-
Amine Addition : Dropwise addition at 0°C to minimize side reactions
Multi-Step Synthesis via Intermediate Formation
Complex synthetic routes involving isolable intermediates provide control over stereochemistry and functional group compatibility.
Enamine Intermediate Pathway
A patent-derived method involves forming an enamine intermediate by condensing 2-methoxyaniline with levulinic acid (4-oxopentanoic acid). Reductive amination using sodium cyanoborohydride (NaBH₃CN) yields a secondary amine, which undergoes cyclization via heating in toluene to form the pyrrolidone ring.
Stepwise Breakdown :
Solid-Phase Synthesis
For high-throughput applications, solid-phase synthesis on Wang resin has been explored. The resin-bound 5-oxopyrrolidine-2-carboxylic acid is treated with 2-methoxyphenyl isocyanate in dimethylformamide (DMF), followed by cleavage with trifluoroacetic acid (TFA).
Advantages :
-
Purity : >90% (HPLC)
-
Scalability : Suitable for milligram-to-gram synthesis
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxyphenyl)-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(2-Methoxyphenyl)-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biochemical and physiological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Insights
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents like chlorine (e.g., 1-(5-chloro-2-methoxyphenyl)-...), which may alter metabolic pathways and receptor binding .
- Hybrid Structures : Benzofuran-isoxazole hybrids (e.g., ) expand π-π stacking capabilities, which could improve interaction with aromatic residues in biological targets.
Pharmacological Considerations
- While NBOMe compounds (e.g., 25I-NBOMe) share a 2-methoxyphenyl group, their ethanamine backbone confers potent serotonin receptor agonism, contrasting with the carboxamide-based pyrrolidines discussed here . This highlights the critical role of core structure in pharmacological activity.
- Thiadiazole-containing derivatives (e.g., ) are often explored for antimicrobial or anticancer activity, suggesting possible therapeutic avenues for structurally related pyrrolidine carboxamides.
Biological Activity
N-(2-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide is a synthetic compound belonging to the pyrrolidine class, characterized by its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a five-membered heterocyclic ring with a carbonyl group at the 5-position and a carboxamide functional group at the 2-position. The presence of the 2-methoxyphenyl group enhances its chemical properties and potential biological activities. The molecular formula is approximately CHNO, with a molecular weight of 241.27 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions lead to various biochemical and physiological effects depending on the target and pathway involved.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including multidrug-resistant strains. The compound demonstrated an inhibitory concentration (IC50) in the micromolar range against Leishmania mexicana, a parasite responsible for leishmaniasis, inhibiting 68.27% of the activity of recombinant L. mexicana arginase .
Table 1: Antimicrobial Activity Against Pathogens
| Pathogen | IC50 (µM) | Activity Description |
|---|---|---|
| Leishmania mexicana | 58.13 | Significant inhibition of arginase activity |
| Multidrug-resistant Staphylococcus aureus | Varies | Selective antimicrobial activity |
| Klebsiella pneumoniae | Varies | Effective against Gram-positive pathogens |
Anticancer Activity
The anticancer properties of this compound have also been evaluated using various cancer cell lines, particularly A549 human lung adenocarcinoma cells. Studies show that this compound exhibits structure-dependent anticancer activity, reducing cell viability significantly in treated cultures compared to controls .
Case Study: A549 Cell Line Testing
In a study involving A549 cells, various derivatives were screened for their anticancer potential:
- Methodology : Cells were exposed to a fixed concentration of 100 µM for 24 hours, followed by viability assessment using an MTT assay.
- Results : The compound showed potent cytotoxicity with reduced viability rates compared to standard chemotherapeutic agents like cisplatin.
Table 2: Anticancer Activity Results
| Compound | Viability (%) | Cytotoxicity on Non-Cancerous Cells (%) |
|---|---|---|
| This compound | 66 | Low |
| Cisplatin | 40 | Moderate |
Ultrastructural Changes Induced by Treatment
Ultrastructural studies revealed that treatment with this compound led to significant morphological changes in L. mexicana:
- Membrane Blebbing : Indicating early signs of apoptosis.
- Autophagosomes Formation : Suggesting activation of autophagic processes.
- Mitochondrial Disorganization : Impairing energy metabolism within the parasite.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
